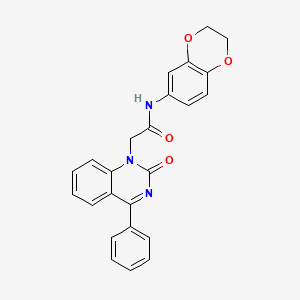

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

This compound features a benzodioxin ring fused to an acetamide group and a 2-oxo-4-phenyl-1,2-dihydroquinazoline moiety. The benzodioxin core (2,3-dihydro-1,4-benzodioxin) contributes to its planar aromatic structure, while the quinazolinone ring provides hydrogen-bonding capabilities via the carbonyl and NH groups. The phenyl substituent at position 4 of the quinazolinone likely enhances lipophilicity and π-π stacking interactions, which are critical for biological activity .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c28-22(25-17-10-11-20-21(14-17)31-13-12-30-20)15-27-19-9-5-4-8-18(19)23(26-24(27)29)16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIVMZFETZOSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Workup

-

Reagents : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv), bromoacetyl bromide (1.1 equiv), aqueous Na₂CO₃ (10% w/v).

-

Solvent : Distilled water.

-

Procedure : The amine is suspended in water, and Na₂CO₃ is added to maintain a pH of 9–10. Bromoacetyl bromide is introduced dropwise with vigorous stirring at 25°C. The reaction is monitored via TLC (n-hexane/ethyl acetate, 7:3) until completion (~4–5 hours). Acidification to pH 2 with concentrated HCl precipitates the product, which is filtered, washed, and air-dried.

Characterization Data

Synthesis of the 2-Oxo-4-phenyl-1,2-dihydroquinazolin Moiety

The quinazolinone core is constructed via cyclization of a substituted acrylamide derivative. This step leverages guanidine hydrochloride or hydrazine hydrate to induce ring closure.

Reaction Conditions and Workup

-

Reagents : (E)-3-Phenyl-N-(2-aminophenyl)acrylamide (1.0 equiv), guanidine hydrochloride (1.2 equiv).

-

Solvent : Ethanol.

-

Procedure : The acrylamide and guanidine hydrochloride are refluxed in ethanol for 10–12 hours. After cooling, the mixture is poured onto crushed ice, and the precipitated solid is filtered and recrystallized from hot ethanol.

Characterization Data

Coupling of Benzodioxin Acetamide and Quinazolinone

The final step involves nucleophilic substitution between the bromoacetamide intermediate and the quinazolinone amine, facilitated by lithium hydride (LiH) in a polar aprotic solvent.

Reaction Conditions and Workup

-

Reagents : 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 equiv), 2-oxo-4-phenyl-1,2-dihydroquinazoline (1.1 equiv), LiH (0.1 equiv).

-

Solvent : N,N-Dimethylformamide (DMF).

-

Procedure : LiH is added to DMF under nitrogen, followed by the bromoacetamide. After 30 minutes of stirring, the quinazolinone is introduced, and the reaction is maintained at 25°C for 6–8 hours. The mixture is poured into ice-water, and the product is filtered and purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Characterization Data

Optimization and Industrial-Scale Considerations

For industrial production, key parameters include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific kinases involved in cancer progression.

| Compound | Activity | Reference |

|---|---|---|

| Quinazoline derivatives | Anticancer | |

| Benzodioxin derivatives | Apoptosis induction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that certain benzodioxin derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism of action often involves disrupting microbial cell walls or inhibiting essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| Benzodioxin derivatives | Antimicrobial | |

| Dihydroquinazoline derivatives | Antifungal |

Pharmacological Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds containing the benzodioxin moiety. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells.

| Compound | Effect | Reference |

|---|---|---|

| Benzodioxin compounds | Neuroprotection | |

| Dihydroquinazoline compounds | Anti-inflammatory |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented in various studies. It can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

| Compound | Effect | Reference |

|---|---|---|

| Benzodioxin derivatives | Cytokine inhibition | |

| Quinazoline derivatives | Inflammation reduction |

Material Science Applications

Polymer Chemistry

this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers.

| Application Area | Potential Benefit |

|---|---|

| Polymer additives | Enhanced stability |

| Composite materials | Improved mechanical properties |

Case Study 1: Anticancer Activity

A study conducted on a series of quinazoline derivatives demonstrated that modifications at the benzodioxin position significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that further exploration could lead to the development of potent anticancer agents.

Case Study 2: Neuroprotection

In vivo experiments showed that a related compound reduced neurodegeneration in animal models of Alzheimer's disease. The mechanism was attributed to the compound’s ability to reduce amyloid-beta aggregation and promote neuronal survival.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Core Benzodioxin-Acetamide Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()

Quinazolinone and Pyridazinone Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

- Structure: Pyridazinone ring replaces the quinazolinone, with a 2-fluoro-4-methoxyphenyl substituent.

- Key Data :

- Comparison: The pyridazinone’s electron-deficient nature and fluorine substituent may enhance metabolic stability but reduce aromatic stacking compared to the phenyl-substituted quinazolinone in the target compound.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()

- Structure: Tetrahydroisoquinolinone core linked via an ether-oxygen to acetamide.

- Key Data: Synonyms: ZINC2716594, AKOS024583337 .

- Comparison: The tetrahydroisoquinolinone’s saturated ring and ether linkage reduce planarity and hydrogen-bonding capacity, likely resulting in lower target affinity compared to the quinazolinone-containing analog.

Pharmacologically Active Analogs

3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide ()

- Structure: Complex indazole-benzodioxin hybrid with a difluoropropanoyl group.

- Comparison: The indazole and tetrahydrofuran moieties suggest kinase or protease inhibition applications. The target compound’s simpler quinazolinone structure may offer synthetic accessibility but narrower target specificity .

Research Implications

- Structure-Activity Relationships (SAR): The quinazolinone ring in the target compound optimizes hydrogen bonding and aromatic interactions, critical for binding to enzymes like kinases or phosphodiesterases. Modifications such as sulfanyl bridges () or pyridazinone substitution () alter electronic profiles but may compromise affinity .

- Synthetic Accessibility: The target compound’s direct acetamide-quinazolinone linkage (vs. triazole or sulfanyl bridges in analogs) simplifies synthesis, as seen in traditional amidation protocols (cf. ) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C27H25N3O4S2

- Molecular Weight : 519.6351 g/mol

- CAS Number : 379249-41-9

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds often possess antimicrobial properties. In vitro studies have shown that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds similar to this structure have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

N-(2,3-dihydro-1,4-benzodioxin) derivatives have been evaluated for their anticancer potential. A study highlighted that quinazoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound may interact with key signaling pathways involved in tumor growth .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are also notable. Compounds in this class have been shown to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various cellular models. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

Molecular Interactions

Molecular docking studies indicate that the compound may bind effectively to specific proteins involved in disease pathways. For instance, interactions with enzymes critical for pathogen survival or cancer cell proliferation have been proposed as a mechanism for its antimicrobial and anticancer effects .

Cellular Pathways

The compound may influence various cellular signaling pathways that regulate inflammation and apoptosis. By modulating these pathways, it can potentially reduce inflammation and promote cancer cell death.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Q & A

Q. What are the primary synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonylation, coupling, and cyclization. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) at room temperature to form intermediates, followed by coupling with activated acetamide derivatives. Optimization can leverage Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal yields .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the acetamide and quinazolinone moieties) .

- ¹H-NMR : Distinguishes aromatic protons (δ 6.5–8.0 ppm for benzodioxin and phenyl groups) and methyl/methylene groups in the dihydroquinazolinone core (δ 2.5–4.5 ppm). Signal splitting patterns (e.g., doublets for coupling protons) confirm regiochemistry .

- Elemental Analysis (CHN) : Validates molecular formula accuracy (±0.3% deviation) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

Accelerated Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.

HPLC Monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond) via retention time shifts.

Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage (2–8°C) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict electron density maps, identifying nucleophilic/electrophilic sites for reaction design .

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., α-glucosidase or acetylcholinesterase). Key interactions (hydrogen bonds, π-π stacking) are validated against experimental IC₅₀ values .

- Reaction Path Search : Transition state analysis (via Nudged Elastic Band methods) identifies energetically favorable pathways for synthetic optimization .

Q. What strategies resolve contradictions between computational predictions and experimental results in enzyme inhibition studies?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

Explicit Solvent Models : Use Molecular Dynamics (MD) simulations (e.g., AMBER) to account for aqueous environments.

Ensemble Docking : Generate multiple ligand conformers to capture dynamic binding modes.

Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed inhibitors .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpic vs. entropic driving forces.

- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., replacing key residues like Asp or His) to test binding hypotheses .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing the compound’s synthetic yield and purity?

Methodological Answer:

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between variables (e.g., catalyst loading, reaction time).

- ANOVA Analysis : Identifies significant factors (p < 0.05) and interaction effects. For example, a 2³ factorial design may reveal that temperature and solvent polarity synergistically impact crystallinity .

Q. How should researchers handle batch-to-batch variability in biological activity assays?

Methodological Answer:

- Standardized Protocols : Calibrate equipment (e.g., microplate readers) daily.

- Internal Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) in each assay plate.

- Mixed-Effects Models : Statistically account for variability using tools like R’s

lme4package, treating batches as random effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.